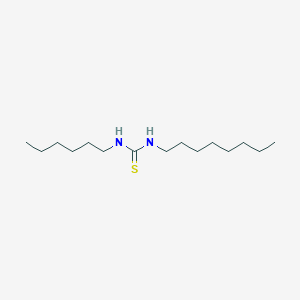
3,3'-(Diphenylgermanediyl)di(prop-2-ynoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) is an organogermanium compound characterized by the presence of germanium atoms bonded to phenyl groups and prop-2-ynoic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) typically involves the reaction of diphenylgermanium dichloride with prop-2-ynoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium-containing oxides.
Reduction: Reduction reactions can convert the compound into germanium hydrides.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Germanium oxides and carboxylic acids.
Reduction: Germanium hydrides and reduced carboxylic acids.
Substitution: Substituted phenyl derivatives and various functionalized germanium compounds.
Aplicaciones Científicas De Investigación
3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Propiolic acid: A simpler acetylenic carboxylic acid with similar reactivity.
Diphenylgermanium dichloride: A precursor used in the synthesis of 3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid).
Phenylpropiolic acid: Another acetylenic acid with phenyl groups, similar in structure but lacking germanium.
Uniqueness
3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) is unique due to the presence of germanium atoms, which impart distinct chemical properties and reactivity compared to similar compounds
Propiedades
Número CAS |
62753-82-6 |
|---|---|
Fórmula molecular |
C18H12GeO4 |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
3-[2-carboxyethynyl(diphenyl)germyl]prop-2-ynoic acid |
InChI |
InChI=1S/C18H12GeO4/c20-17(21)11-13-19(14-12-18(22)23,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,(H,20,21)(H,22,23) |
Clave InChI |
YKFBDHMXZIQDEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Ge](C#CC(=O)O)(C#CC(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Octylphenyl)ethenyl]benzonitrile](/img/structure/B14515049.png)






![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)




![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
